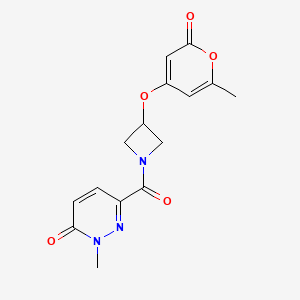
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound characterized by its unique structural features and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one generally involves multi-step organic reactions. Key steps often include nucleophilic substitution, cyclization, and functional group modifications to introduce the desired pyridazine and pyrrolidine components.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for high yield and purity, leveraging advanced catalysts and automated reaction setups. Each step's conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : This compound might undergo oxidation reactions, particularly at the methoxy group.
Reduction: : Certain functional groups can be reduced under suitable conditions, altering the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridazine ring.
Common Reagents and Conditions
Reagents like hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions. Typical conditions involve controlled pH, ambient or slightly elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
Chemistry
In chemical research, this compound might serve as a precursor for developing new materials or as a catalyst in specific reactions due to its unique structure.
Biology
In biological studies, derivatives of this compound could act as probes to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include exploring its role as a lead compound in drug discovery, targeting specific enzymes or receptors related to diseases.
Industry
Industrially, this compound might be used in developing new polymers or as an additive to enhance the properties of existing materials.
作用機序
The mechanism by which 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, it could bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context, such as whether it's acting as an inhibitor, activator, or substrate.
類似化合物との比較
Similar Compounds
Compounds like 6-methoxypyridazine, pyrrolidine derivatives, and other pyridazinones share structural similarities.
Uniqueness
Conclusion
The compound 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out for its intricate structure and the diverse range of reactions it can undergo, positioning it as a valuable player in scientific research and industrial applications. Its synthesis and functional versatility make it a topic of interest for continued exploration in chemistry, biology, medicine, and beyond.
特性
IUPAC Name |
6-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-19-14(21)6-3-11(18-19)15(22)20-8-7-10(9-20)24-13-5-4-12(23-2)16-17-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJUFBNQAFQTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
![8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)


